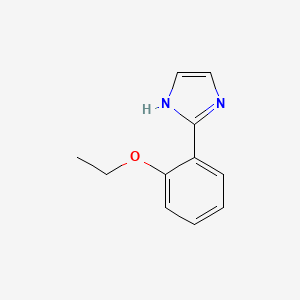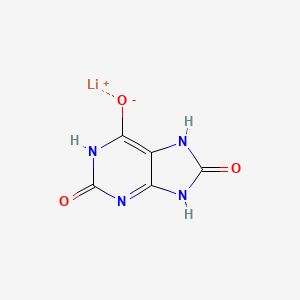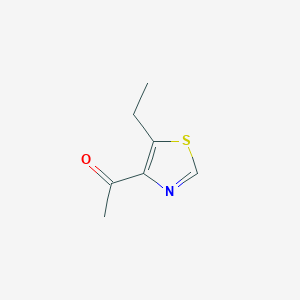
Thiazole, acetyl-ethyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiazole, acetyl-ethyl is a heterocyclic compound that features a five-membered ring containing both sulfur and nitrogen atoms. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
Thiazole, acetyl-ethyl can be synthesized through various methods. One common synthetic route involves the cyclization of tosylmethyl isocyanide with α-oxodithioesters in the presence of potassium hydroxide (KOH), resulting in the formation of 4-methylthio-5-acylthiazoles . Another method involves the cyclization of ethyl isocyanoacetate with α-oxodithioesters in the presence of DBU/ethanol, leading to the formation of 4-ethoxycarbonyl-5-acylthiazoles .
Industrial Production Methods
Industrial production of thiazole derivatives often employs microwave organic reaction enhancement methods (MORE) to achieve higher yields and faster reaction times. For instance, the synthesis of thiazolyl triazole derivatives from ethyl acetoacetate has been reported using this method .
Chemical Reactions Analysis
Types of Reactions
Thiazole, acetyl-ethyl undergoes various types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert thiazole derivatives into thiazolidines.
Substitution: Electrophilic substitution reactions occur at the C-5 position, while nucleophilic substitution reactions occur at the C-2 position.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reducing agents: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution reagents: Halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted thiazole derivatives .
Scientific Research Applications
Thiazole, acetyl-ethyl has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent.
Medicine: Explored for its potential as an anti-inflammatory, analgesic, and anticancer agent.
Industry: Utilized in the production of dyes, biocides, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of thiazole, acetyl-ethyl involves its interaction with various molecular targets and pathways. For instance, it can bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks, cell cycle arrest, and ultimately cell death . Additionally, thiazole derivatives can activate or inhibit biochemical pathways and enzymes, or stimulate/block receptors in biological systems .
Comparison with Similar Compounds
Thiazole, acetyl-ethyl can be compared with other similar compounds such as:
Imidazoles: Contain nitrogen atoms in the ring and are known for their antifungal properties.
Oxazoles: Contain oxygen and nitrogen atoms in the ring and are used in the synthesis of various pharmaceuticals.
Isothiazoles: Contain sulfur and nitrogen atoms in different positions compared to thiazoles and are explored for their antimicrobial activities.
This compound stands out due to its unique combination of sulfur and nitrogen atoms in the ring, which imparts distinct chemical reactivity and biological activity .
Properties
Molecular Formula |
C7H9NOS |
|---|---|
Molecular Weight |
155.22 g/mol |
IUPAC Name |
1-(5-ethyl-1,3-thiazol-4-yl)ethanone |
InChI |
InChI=1S/C7H9NOS/c1-3-6-7(5(2)9)8-4-10-6/h4H,3H2,1-2H3 |
InChI Key |
MLQBANLPAYVLSE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N=CS1)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


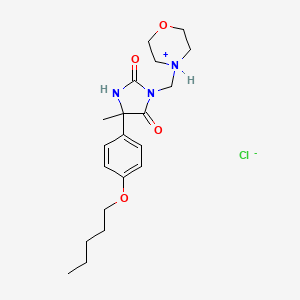
![9-[4-phenyl-6-(9-phenyl-3-dibenzofuranyl)-1,3,5-triazin-2-yl]-9H-Carbazole](/img/structure/B13792696.png)
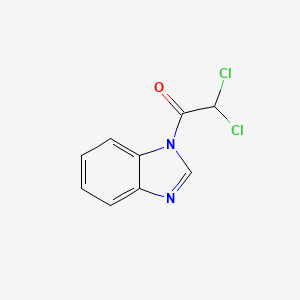
![3-(1-benzofuran-2-yl)-1-(4-ethylphenyl)-5,6,7,8-tetrahydro-4H-pyrazolo[3,4-b]azepine](/img/structure/B13792704.png)
![Acetamide,2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-N-phenyl-](/img/structure/B13792708.png)
![2-[(C,N-dimethylcarbonimidoyl)amino]benzoic acid](/img/structure/B13792716.png)
![4-[Benzyl(ethyl)amino]benzenediazonium chloride](/img/structure/B13792717.png)
![Cyclohexanone, 2-[[(2-ethylphenyl)amino]methylene]-](/img/structure/B13792727.png)
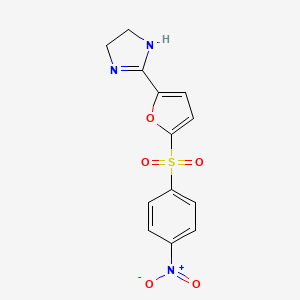
![Bicyclo[8.1.0]undecane-11-carbonyl chloride](/img/structure/B13792740.png)
![1-[(4-bromophenyl)methyl]piperidine-3-carboxylic Acid](/img/structure/B13792741.png)
